



# **Application Notes and Protocols: BBO-10203 Combination Therapy with Trastuzumab**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BBO-10203 |           |
| Cat. No.:            | B15137805 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

BBO-10203 is a first-in-class, orally bioavailable small molecule that selectively targets the interaction between RAS proteins and phosphoinositide 3-kinase alpha (PI3Kα).[1][2] By covalently binding to cysteine 242 in the RAS-binding domain (RBD) of PI3Kα, BBO-10203 effectively disrupts RAS-mediated activation of the PI3K/AKT signaling pathway, a critical driver of tumorigenesis and cell survival.[1][2] This unique mechanism of action inhibits tumor growth without the associated hyperglycemia often seen with direct PI3K kinase inhibitors.[2]

Trastuzumab is a humanized monoclonal antibody that targets the extracellular domain of human epidermal growth factor receptor 2 (HER2). In HER2-positive breast cancer, trastuzumab has been a cornerstone of therapy; however, both intrinsic and acquired resistance remain significant clinical challenges. A key mechanism of trastuzumab resistance involves the activation of downstream signaling pathways, including the PI3K/AKT pathway.

The combination of **BBO-10203** and trastuzumab represents a rational and promising therapeutic strategy. By vertically targeting the HER2 and PI3K/AKT signaling pathways, this combination therapy has the potential to overcome trastuzumab resistance and enhance antitumor efficacy in HER2-positive cancers. Preclinical studies have demonstrated a synergistic effect, with the combination leading to more profound and sustained inhibition of tumor growth compared to either agent alone.[3]



These application notes provide an overview of the preclinical data and detailed protocols for key experiments to evaluate the combination of **BBO-10203** and trastuzumab.

**Data Presentation** 

**In Vitro Efficacy** 

| Cell Line                   | Assay                      | Treatment                  | Key Findings                                                              |
|-----------------------------|----------------------------|----------------------------|---------------------------------------------------------------------------|
| BT-474 (HER2-<br>amplified) | pAKT HTRF Assay            | BBO-10203                  | EC50 = 4.4 nM                                                             |
| BT-474 (HER2-<br>amplified) | Target Engagement<br>(MSD) | BBO-10203                  | Full target<br>engagement at 10 nM                                        |
| MDA-MB-453 (HER2-positive)  | Western Blot               | BBO-10203 +<br>Trastuzumab | Enhanced reduction in pAKT levels compared to single agents (qualitative) |
| BT-474 (HER2-<br>amplified) | Cell Viability             | BBO-10203 +<br>Trastuzumab | Synergistic inhibition of cell proliferation (qualitative)                |

In Vivo Efficacy: BT-474 Xenograft Model

| Treatment Group            | Dosing Schedule                                                         | Mean Tumor<br>Volume (mm³) at<br>Day 28 (approx.) | Tumor Growth Inhibition (%) |
|----------------------------|-------------------------------------------------------------------------|---------------------------------------------------|-----------------------------|
| Vehicle                    | QD, po                                                                  | ~750                                              | 0%                          |
| BBO-10203                  | 100 mg/kg, QD, po                                                       | ~300                                              | 60%                         |
| Trastuzumab                | 20 mg/kg, Q7D, ip                                                       | ~450                                              | 40%                         |
| BBO-10203 +<br>Trastuzumab | 100 mg/kg BBO-<br>10203 (QD, po) + 20<br>mg/kg Trastuzumab<br>(Q7D, ip) | ~100                                              | 87%                         |

Note: Tumor volume data is estimated from the graphical representation in the cited source.[4]



## **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page



Caption: BBO-10203 and Trastuzumab dual-targeting mechanism.



Click to download full resolution via product page

Caption: In vitro experimental workflow for combination studies.





Click to download full resolution via product page

Caption: In vivo xenograft study workflow.

# Experimental Protocols Cell Viability Assay (MTT Assay)

Objective: To determine the effect of **BBO-10203** and trastuzumab, alone and in combination, on the viability of HER2-positive breast cancer cells.

Materials:



- BT-474 or MDA-MB-453 cells
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- BBO-10203 (stock solution in DMSO)
- Trastuzumab (stock solution in sterile water or PBS)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Microplate reader

#### Protocol:

- Seed BT-474 or MDA-MB-453 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Prepare serial dilutions of BBO-10203 and trastuzumab in complete growth medium. For combination studies, prepare a matrix of concentrations for both drugs.
- Remove the medium from the wells and add 100  $\mu$ L of medium containing the single agents or their combinations. Include vehicle control wells (e.g., DMSO at the highest concentration used for **BBO-10203**).
- Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.



- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.
- Analyze the combination data using the Combination Index (CI) method (Chou-Talalay) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

## **Western Blot Analysis for pAKT**

Objective: To assess the effect of **BBO-10203** and trastuzumab, alone and in combination, on the phosphorylation of AKT.

### Materials:

- BT-474 or MDA-MB-453 cells
- · 6-well plates
- BBO-10203 and Trastuzumab
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-pAKT (Ser473), anti-total AKT, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system



#### Protocol:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with **BBO-10203**, trastuzumab, or the combination for a specified time (e.g., 4, 24 hours).
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Denature 20-30 μg of protein from each sample by boiling with Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities and normalize the pAKT signal to total AKT and the loading control.

## In Vivo BT-474 Xenograft Study

Objective: To evaluate the anti-tumor efficacy of **BBO-10203** and trastuzumab, alone and in combination, in a HER2-positive breast cancer xenograft model.

#### Materials:

- Female immunodeficient mice (e.g., nude or SCID)
- BT-474 cells



- Matrigel
- BBO-10203 formulation for oral gavage
- Trastuzumab for intraperitoneal injection
- Calipers for tumor measurement

#### Protocol:

- Subcutaneously implant BT-474 cells mixed with Matrigel into the flank of the mice.
- Monitor tumor growth. When tumors reach a mean volume of 150-200 mm<sup>3</sup>, randomize the mice into four treatment groups (n=8-10 mice per group):
  - Group 1: Vehicle control (daily oral gavage)
  - Group 2: BBO-10203 (100 mg/kg, daily oral gavage)[4]
  - Group 3: Trastuzumab (20 mg/kg, once weekly intraperitoneal injection)[4]
  - o Group 4: BBO-10203 (100 mg/kg, daily) + Trastuzumab (20 mg/kg, weekly)[4]
- Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
- Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the combination therapy compared to the single agents.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. BBOT Announces Poster Presentations at the San Antonio [globenewswire.com]
- 2. BBOT Announces Poster Presentations at the San Antonio Breast Cancer Symposium (SABCS) | October 30, 2025 [investors.bbotx.com]
- 3. researchgate.net [researchgate.net]
- 4. bbotx.com [bbotx.com]
- To cite this document: BenchChem. [Application Notes and Protocols: BBO-10203
   Combination Therapy with Trastuzumab]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15137805#bbo-10203-combination-therapy-with-trastuzumab]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com